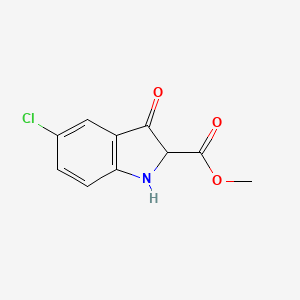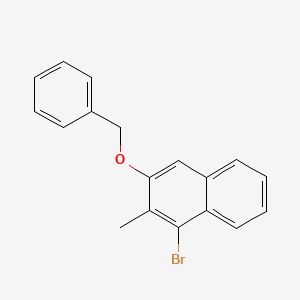
3-(Benzyloxy)-1-bromo-2-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a benzyloxy group at the 3-position, a bromine atom at the 1-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene typically involves multiple steps:
Bromination: The starting material, 2-methylnaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 1-position.
Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
3-(Benzyloxy)-1-bromo-2-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of 3-(benzyloxy)-2-methylnaphthalene.
科学研究应用
3-(Benzyloxy)-1-bromo-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-2-methylnaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylnaphthalene: Lacks the benzyloxy group, reducing its potential for further functionalization.
3-Benzyloxy-1-naphthol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is unique due to the presence of both a benzyloxy group and a bromine atom, which allows for diverse chemical transformations and applications in various fields of research.
属性
分子式 |
C18H15BrO |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
InChI 键 |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




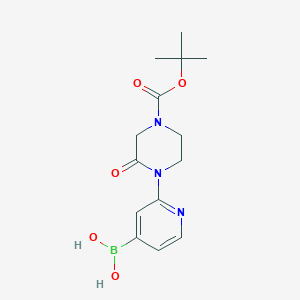
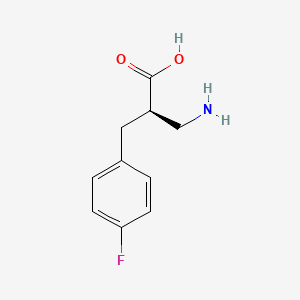

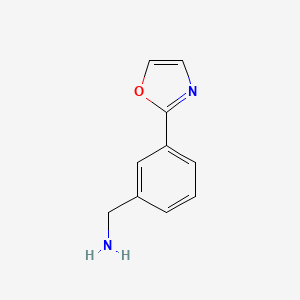

![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
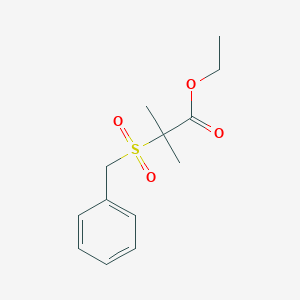
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
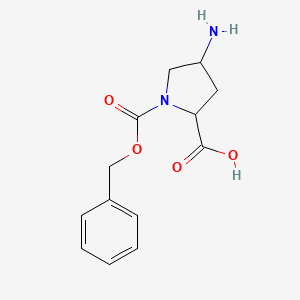

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
